Zomepirac sodium salt is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. Developed by McNeil Pharmaceutical, it was introduced to the market in 1980 under the brand name Zomax. Although it gained popularity for its effectiveness in managing pain, it was withdrawn from the market in 1983 due to serious adverse reactions, including anaphylaxis in a subset of patients. Zomepirac sodium salt is classified as a pyrrole-acetic acid derivative and is noted for its unique chemical structure, which distinguishes it from other NSAIDs.
Zomepirac sodium salt is derived from the compound zomepirac, which is chemically identified as 5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetic acid dihydrate. The sodium salt form enhances its solubility and bioavailability when administered orally. As an NSAID, zomepirac sodium salt falls under the category of drugs that inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain signaling.
The synthesis of zomepirac involves several chemical steps:
This multi-step process allows for the precise construction of the zomepirac molecule while ensuring high purity and yield.
Zomepirac sodium salt has a molecular formula of and a molar mass of approximately 291.73 g/mol. The structure features a pyrrole ring substituted with a chlorobenzoyl group, which is significant for its pharmacological activity. The unique arrangement allows for effective binding to cyclooxygenase enzymes.
The chemical structure can be represented in various formats:
CC(C(=O)O)C1=CC(=C(N(C)C)C=C1Cl)C(=O)O
InChI=1S/C15H14ClNNaO3/c1-9(2)14(17)12-10(18)7-8(16)6-11(12)15(19)20/h6-7H,1-5H3,(H,19)(H,20)/t14-/m0/s1
Zomepirac sodium salt primarily acts through its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. The reaction can be summarized as follows:
By blocking this pathway, zomepirac effectively reduces inflammation and alleviates pain.
Zomepirac sodium salt functions as a prostaglandin synthetase inhibitor. It interferes with the cyclooxygenase pathway by binding to the active site of the enzyme, thus preventing the synthesis of pro-inflammatory prostaglandins. This mechanism accounts for its analgesic and anti-inflammatory effects.
Clinical studies have demonstrated that zomepirac provides analgesia comparable to morphine for postoperative pain management without causing addiction or tolerance issues typically associated with opioid medications .
Relevant data indicates that gastrointestinal reactions are common side effects associated with its use .
Zomepirac sodium salt has been primarily used in clinical settings for managing mild to severe pain conditions. It was shown to be more effective than aspirin or codeine alone and comparable to opioid combinations without the risks of addiction or tolerance . Despite its withdrawal from the market due to safety concerns, it remains a subject of interest in pharmacological studies focusing on non-addictive analgesics.
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3